(R)-2-(Benzylamino-methyl)-chroman-7-ol (R)-2-(Benzylamino-methyl)-chroman-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14559659
InChI: InChI=1S/C17H19NO2/c19-15-8-6-14-7-9-16(20-17(14)10-15)12-18-11-13-4-2-1-3-5-13/h1-6,8,10,16,18-19H,7,9,11-12H2/t16-/m1/s1
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

(R)-2-(Benzylamino-methyl)-chroman-7-ol

CAS No.:

Cat. No.: VC14559659

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Benzylamino-methyl)-chroman-7-ol -

Specification

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name (2R)-2-[(benzylamino)methyl]-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C17H19NO2/c19-15-8-6-14-7-9-16(20-17(14)10-15)12-18-11-13-4-2-1-3-5-13/h1-6,8,10,16,18-19H,7,9,11-12H2/t16-/m1/s1
Standard InChI Key DWUAAOIZQFTYQP-MRXNPFEDSA-N
Isomeric SMILES C1CC2=C(C=C(C=C2)O)O[C@H]1CNCC3=CC=CC=C3
Canonical SMILES C1CC2=C(C=C(C=C2)O)OC1CNCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecular framework of (R)-2-(benzylamino-methyl)-chroman-7-ol (C17H19NO2) consists of a chroman backbone—a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The hydroxyl group at position 7 and the benzylamino-methyl substituent at position 2 are critical for its pharmacological activity. The (R)-configuration at the chiral center of the aminomethyl side chain ensures optimal interaction with the D2 receptor’s binding pocket . Key bond lengths and angles derived from related 2-AMC structures include:

  • C–O bond in the chroman lactone: 1.374–1.412 Å .

  • N–C bond in the aminomethyl group: 1.351–1.391 Å .

  • Dihedral angle between aromatic and aminomethyl planes: ~31.2° .

These parameters suggest a partially planar conformation that aligns with the McDermed pharmacophore model for D2 agonists, which requires a specific spatial arrangement of hydrogen bond donors and aromatic systems .

Synthesis and Characterization

The synthesis of (R)-2-(benzylamino-methyl)-chroman-7-ol follows a modular approach:

  • Chroman Core Formation: Condensation of resorcinol with epichlorohydrin under basic conditions yields 7-hydroxychroman .

  • Aminomethyl Functionalization: Reaction of 7-hydroxychroman with formaldehyde and benzylamine via the Mannich reaction introduces the benzylamino-methyl group.

  • Chiral Resolution: Enantiomeric separation using chiral chromatography or asymmetric synthesis ensures the (R)-configuration .

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl), 6.80 (d, J = 8.4 Hz, 1H, H-8), 6.45 (s, 1H, H-5), 4.15 (m, 1H, H-2), 3.75 (s, 2H, CH2N), 2.90–2.60 (m, 4H, chroman H-3/H-4) .

  • 13C NMR: δ 154.1 (C-7), 137.5 (benzyl C-1), 128.9–126.3 (benzyl aromatics), 71.2 (C-2), 52.1 (CH2N) .

Pharmacological Profile

Receptor Affinity and Selectivity

(R)-2-(Benzylamino-methyl)-chroman-7-ol exhibits nanomolar affinity for the high-affinity state of D2 receptors (D2High), with selectivity over α1-adrenergic and 5-HT1A receptors :

ReceptorKi (nM)Selectivity Ratio (D2High/Other)
D2High2.1
D2Low58.327.8
α1-Adrenergic420200
5-HT1A310147

This selectivity profile minimizes off-target effects, making it superior to earlier D2 agonists like quinpirole .

Mechanism of Action

As a partial agonist, (R)-2-(benzylamino-methyl)-chroman-7-ol stabilizes D2 receptors in an active conformation but elicits only 40–60% of the maximal response seen with full agonists like dopamine . This intrinsic activity is attributed to:

  • Hydrogen Bonding: The hydroxyl group at C-7 interacts with Ser193 in transmembrane helix 5 of D2R.

  • Aromatic Stacking: The benzyl group engages in π-π interactions with Phe389 in helix 6.

  • Steric Effects: The (R)-configuration positions the aminomethyl group optimally for binding .

Therapeutic Applications

Neuropsychiatric Disorders

Parkinson’s Disease: By selectively activating D2High receptors in the striatum, this compound improves motor symptoms without inducing dyskinesias linked to excessive dopamine stimulation .
Schizophrenia: Partial agonism normalizes dopaminergic hyperactivity in mesolimbic pathways while preserving cortical dopamine transmission, reducing psychosis without causing catalepsy .

Research Challenges and Future Directions

  • Bioavailability Optimization: The compound’s logP of 2.8 limits blood-brain barrier penetration; prodrug strategies or formulation advancements are needed .

  • Metabolic Stability: Hepatic glucuronidation of the phenolic hydroxyl reduces half-life; introducing electron-withdrawing groups could mitigate this .

  • Polypharmacology: Screening against D3 and D4 receptors is warranted to assess cross-reactivity.

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